1,3,2-Benzodioxaborole, 2-[(trimethylsilyl)ethynyl]-
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Overview
Description
1,3,2-Benzodioxaborole, 2-[(trimethylsilyl)ethynyl]- is a chemical compound with the molecular formula C11H13BO2Si. It is a derivative of benzodioxaborole, featuring a trimethylsilyl-ethynyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Benzodioxaborole, 2-[(trimethylsilyl)ethynyl]- typically involves the reaction of benzodioxaborole with trimethylsilylacetylene. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the compound in its pure form. The use of advanced techniques and equipment is essential to achieve consistent quality and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
1,3,2-Benzodioxaborole, 2-[(trimethylsilyl)ethynyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the compound’s structure and properties.
Substitution: The trimethylsilyl-ethynyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
1,3,2-Benzodioxaborole, 2-[(trimethylsilyl)ethynyl]- has several scientific research applications:
Biology: The compound’s unique properties make it a valuable tool in biochemical research, particularly in studying enzyme interactions and molecular recognition processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Mechanism of Action
The mechanism of action of 1,3,2-Benzodioxaborole, 2-[(trimethylsilyl)ethynyl]- involves its interaction with specific molecular targets. The trimethylsilyl-ethynyl group plays a crucial role in its reactivity, enabling the compound to participate in various chemical reactions. The compound can form reversible covalent complexes with other molecules, facilitating its use in molecular recognition and catalysis .
Comparison with Similar Compounds
Similar Compounds
1,3,2-Benzodioxaborole: A parent compound with similar structural features but lacking the trimethylsilyl-ethynyl group.
Trimethylsilyl-ethynyl derivatives: Compounds with similar functional groups but different core structures.
Uniqueness
1,3,2-Benzodioxaborole, 2-[(trimethylsilyl)ethynyl]- stands out due to its unique combination of the benzodioxaborole core and the trimethylsilyl-ethynyl group. This combination imparts distinct reactivity and stability, making it valuable in various applications. Its ability to undergo diverse chemical reactions and form stable complexes with other molecules highlights its versatility and potential for further research and development .
Properties
CAS No. |
473474-63-4 |
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Molecular Formula |
C11H13BO2Si |
Molecular Weight |
216.12 g/mol |
IUPAC Name |
2-(1,3,2-benzodioxaborol-2-yl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C11H13BO2Si/c1-15(2,3)9-8-12-13-10-6-4-5-7-11(10)14-12/h4-7H,1-3H3 |
InChI Key |
PFJZLTPPHKGGOF-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC2=CC=CC=C2O1)C#C[Si](C)(C)C |
Origin of Product |
United States |
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